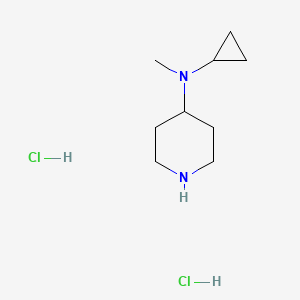

Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride

Description

Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2. It is a white solid with a molecular weight of 227.18 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name |

N-cyclopropyl-N-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;;/h8-10H,2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLUQDIKQHBMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

-

Starting Material : N-methyl-4-piperidone serves as the primary precursor, as disclosed in patent CN108017573B.

-

Amination : The ketone group undergoes nucleophilic attack by cyclopropylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.

-

Salt Formation : The free base is treated with hydrochloric acid to yield the dihydrochloride salt.

Key Reaction Conditions

| Parameter | Details | Source |

|---|---|---|

| Temperature | 10–20°C during amine addition | |

| Reducing Agent | Sodium triacetoxyborohydride (STAB) | |

| Solvent | Dichloromethane (DCM) or methanol | |

| Reaction Time | 1–4 hours post-addition |

This method achieves moderate yields (60–75%) but requires careful control of stoichiometry to avoid over-alkylation. The use of STAB ensures selectivity for the reductive amination over competing reduction pathways.

Alternative Routes: Nucleophilic Substitution and Grignard Reactions

Nucleophilic Substitution on Piperidine Derivatives

A less common but viable approach involves substituting a leaving group (e.g., bromide) on the piperidine ring with cyclopropylmethylamine. For example:

-

Synthesis of 4-bromo-N-methylpiperidine : Achieved via bromination of N-methylpiperidine using PBr3.

-

Substitution : Reacting 4-bromo-N-methylpiperidine with cyclopropylmethylamine in the presence of a base like potassium carbonate (K2CO3).

This method faces challenges due to the steric hindrance of the piperidine ring, often resulting in lower yields (~40–50%) compared to reductive amination.

Grignard Reagent-Based Synthesis

Grignard reagents offer a pathway to construct the cyclopropyl-methyl moiety directly:

-

Formation of Piperidin-4-ylmagnesium bromide : Generated from 4-bromopiperidine and magnesium.

-

Reaction with Cyclopropylmethyl Electrophiles : The Grignard reagent reacts with cyclopropylmethyl halides to form the desired amine.

While this method provides high regioselectivity, it necessitates anhydrous conditions and specialized handling, limiting its practicality for large-scale synthesis.

Salt Formation and Purification Strategies

The conversion of the free base to the dihydrochloride salt is critical for enhancing solubility and stability.

Procedure for Salt Formation

Purity Optimization

| Technique | Conditions | Purity Outcome |

|---|---|---|

| Recrystallization | Ethanol/water (3:1) | ≥97% |

| Column Chromatography | Silica gel, methanol/ammonia eluent | 95–98% |

Patent CN108017573B emphasizes the importance of maintaining a pH < 2 during acid addition to prevent decomposition of the cyclopropyl group.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitations |

|---|---|---|---|---|

| Reductive Amination | 60–75 | High | Moderate | Requires strict pH control |

| Nucleophilic Substitution | 40–50 | Low | High | Low yields due to steric effects |

| Grignard Reaction | 55–65 | Moderate | Low | Anhydrous conditions needed |

Reductive amination remains the preferred industrial-scale method due to its balance of yield and reproducibility.

Recent Advances and Patent Landscape

Idorsia Pharmaceuticals Ltd. has disclosed innovations in piperidine derivative synthesis, including the use of microwave-assisted reactions to accelerate reductive amination steps. Their patents describe reaction times reduced from 4 hours to 30 minutes under microwave irradiation, albeit with a slight yield penalty (~5–10%).

Additionally, flow chemistry techniques have been explored to improve heat and mass transfer during the exothermic acid-addition step, minimizing byproduct formation .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Analgesic Properties

Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride is related to a series of compounds that exhibit potent analgesic effects. Research on similar piperidine derivatives has shown their efficacy as opioid analgesics, with modifications leading to enhanced potency and safety profiles . The structure-activity relationship (SAR) studies indicate that substituents on the piperidine ring can significantly influence analgesic activity.

Antimicrobial Activity

Piperidine derivatives, including those similar to this compound, have demonstrated antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Studies have reported that specific modifications can enhance the activity against resistant strains, highlighting the potential of these compounds in treating infectious diseases .

Cognitive Function Modulation

Research indicates that compounds targeting histamine H3 receptors can modulate cognitive functions and memory processes. This compound has been studied for its potential as a histamine H3 receptor ligand, which could lead to therapeutic applications in cognitive disorders such as Alzheimer's disease .

Table 1: Summary of Pharmacological Activities

Case Study: Antimicrobial Efficacy

A study focusing on cyclic secondary amines found that derivatives similar to this compound exhibited significant antimicrobial activity against resistant strains of bacteria and fungi. The SAR analysis revealed that specific substitutions at the piperidine ring enhanced activity against Mycobacterium tuberculosis, suggesting potential for development into new anti-tuberculosis agents .

Mechanism of Action

The mechanism of action of Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Cyclopropyl-methyl-piperidin-4-YL-amine

- Cyclopropyl-methyl-piperidin-4-YL-amine monohydrochloride

Uniqueness

Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride is unique due to its specific chemical structure and properties, which make it suitable for various applications in research and industry. Its dihydrochloride form enhances its stability and solubility, making it more versatile compared to similar compounds .

Biological Activity

Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a cyclopropylmethyl substituent, which contributes to its unique biological properties. The dihydrochloride salt form enhances its solubility, making it suitable for various experimental applications. Its molecular formula is , with a molecular weight of approximately 190.714 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate neurotransmitter systems, particularly those involving monoamines, which are critical in various neurological processes .

Potential Molecular Targets

- Receptors : The compound may bind to neurotransmitter receptors, influencing their activity.

- Enzymes : It may interact with enzymes involved in metabolic pathways, potentially altering their function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : Its structure suggests possible interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may lead to effects on mood and cognition.

- Anticancer Potential : Some studies have explored its role in inhibiting specific cancer-related enzymes, suggesting a potential therapeutic application in oncology .

- Cytotoxicity Studies : Initial assessments indicate that the compound has a favorable cytotoxicity profile across various cell lines, including cancerous and non-cancerous cells .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the following table:

Case Studies

- Cancer Cell Line Study : In vitro studies on various cancer cell lines demonstrated the compound's ability to inhibit growth at specific concentrations while maintaining low toxicity levels in normal cells .

- Neuropharmacological Assessment : Behavioral studies indicated that compounds similar to this compound did not induce adverse effects such as hyperlocomotion or impaired cognitive functions in animal models, suggesting a favorable safety profile for neuropharmacological applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : Use cyclopropylmethyl halides with piperidin-4-amine derivatives under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) .

- Salt formation : React the free base with HCl gas in ethanol or aqueous HCl to form the dihydrochloride salt .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of amine to HCl) and temperature (0–5°C for salt formation) to maximize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use a mixed-mode column (e.g., Primesep 100) with a mobile phase of water/acetonitrile and 0.1% H₂SO₄, UV detection at 200 nm .

- NMR : Confirm cyclopropyl and piperidine protons (δ 0.5–1.5 ppm for cyclopropyl; δ 2.5–3.5 ppm for piperidine N-CH₂) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+2H-Cl]⁺ ions) .

Q. What protocols ensure compound stability during storage and experimentation?

- Methodology :

- Storage : Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Avoid repeated freeze-thaw cycles .

- Stability assays : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., free base formation at neutral pH) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biochemical pathways or receptors?

- Methodology :

- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs or serotonin receptors (structural analogs suggest affinity for 5-HT receptors) .

- In vitro assays : Perform competitive binding assays (e.g., radiolabeled ligands for σ receptors) or enzyme inhibition studies (e.g., LSD1 inhibition assays, as seen in related dihydrochlorides) .

Q. How should contradictory data in receptor binding or toxicity profiles be resolved?

- Methodology :

- Dose-response validation : Replicate experiments across multiple cell lines (e.g., HEK-293 for GPCRs, SH-SY5Y for neurotoxicity) to rule out cell-specific effects .

- Orthogonal assays : Compare SPR (surface plasmon resonance) binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .

Q. What strategies are effective for mapping the compound’s metabolic fate in vitro?

- Methodology :

- Microsomal incubation : Use human liver microsomes (HLM) with NADPH cofactor. Identify metabolites via UPLC-QTOF-MS/MS .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Q. How can researchers address discrepancies in spectral data (e.g., NMR or IR) during structural elucidation?

- Methodology :

- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare IR carbonyl stretches (1650–1750 cm⁻¹) with computational simulations (Gaussian 09) .

- Salt form verification : Use ion chromatography to confirm HCl content (theoretical vs. experimental chloride ion ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.